3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate, also known as DMOB-DIH, is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmacological tool. In
作用机制
3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate inhibits the activity of HDAC by binding to the active site of the enzyme. HDACs play a role in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC activity, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate can increase the acetylation of histone proteins, leading to changes in gene expression and potentially altering disease progression.
Biochemical and Physiological Effects
3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC activity, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce inflammation in animal models of inflammatory diseases. 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has also been shown to improve memory and learning in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate in lab experiments is that it is a highly specific inhibitor of HDAC, allowing for the study of the role of HDAC in disease progression. Additionally, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to have low toxicity in animal models, making it a promising candidate for further studies. However, one limitation of using 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate in lab experiments is that it is a synthetic compound, which may limit its potential for clinical use.
未来方向
There are several potential future directions for the study of 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate. One area of interest is the development of 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate derivatives with improved pharmacological properties, such as increased potency or specificity. Additionally, further studies are needed to determine the potential clinical applications of 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate, including its use as an anti-cancer or neuroprotective agent. Finally, the role of HDAC in other diseases, such as cardiovascular disease or diabetes, could be explored using 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate as a pharmacological tool.
合成方法
3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate can be synthesized through a series of chemical reactions. First, 3,3-dimethyl-2-oxobutanol is reacted with acetic anhydride to form 3,3-dimethyl-2-oxobutyl acetate. This intermediate is then reacted with 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid in the presence of a base to form 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate. The purity of the final product can be confirmed through spectroscopic analysis.
科学研究应用
3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been used in scientific research as a pharmacological tool to study the biological mechanisms of certain diseases. For example, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the progression of cancer. Therefore, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been studied as a potential anti-cancer agent. Additionally, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have therapeutic potential for neurodegenerative diseases.
属性
产品名称 |
3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate |
---|---|
分子式 |
C22H23NO5 |
分子量 |
381.4 g/mol |
IUPAC 名称 |
(3,3-dimethyl-2-oxobutyl) 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate |
InChI |
InChI=1S/C22H23NO5/c1-22(2,3)16(24)11-28-21(27)14-5-4-6-15(10-14)23-19(25)17-12-7-8-13(9-12)18(17)20(23)26/h4-8,10,12-13,17-18H,9,11H2,1-3H3 |
InChI 键 |
PKAUUKDVIYWDQE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
规范 SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。